Butyl isothiocyanate

Urothelial carcinoma Chemoresistance Isothiocyanate potency ranking

Butyl isothiocyanate (BITC; 1-isothiocyanatobutane) is a low-molecular-weight (115.20 g/mol) alkyl isothiocyanate with the formula C5H9NS, characterized by a four-carbon saturated butyl chain attached to the reactive –N=C=S group. As a hydrolysis product of the glucosinolate glucobutinin found in Brassicaceae plants including Capparis spinosa and Eutrema japonicum, BITC occupies a specific lipophilicity niche (measured LogP ~2.66–2.92) that distinguishes it from both shorter-chain analogs like allyl isothiocyanate (AITC) and aromatic derivatives such as phenethyl isothiocyanate (PEITC).

Molecular Formula C5H9NS
Molecular Weight 115.2 g/mol
CAS No. 592-82-5
Cat. No. B146151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl isothiocyanate
CAS592-82-5
Synonymsutyl isothiocyanate
tBITC cpd
tert-butyl isothiocyanate
Molecular FormulaC5H9NS
Molecular Weight115.2 g/mol
Structural Identifiers
SMILESCCCCN=C=S
InChIInChI=1S/C5H9NS/c1-2-3-4-6-5-7/h2-4H2,1H3
InChIKeyLIMQQADUEULBSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Butyl Isothiocyanate (CAS 592-82-5): Procurement-Grade Alkyl Isothiocyanate for Microbial Control and Oncology Research


Butyl isothiocyanate (BITC; 1-isothiocyanatobutane) is a low-molecular-weight (115.20 g/mol) alkyl isothiocyanate with the formula C5H9NS, characterized by a four-carbon saturated butyl chain attached to the reactive –N=C=S group [1]. As a hydrolysis product of the glucosinolate glucobutinin found in Brassicaceae plants including Capparis spinosa and Eutrema japonicum, BITC occupies a specific lipophilicity niche (measured LogP ~2.66–2.92) that distinguishes it from both shorter-chain analogs like allyl isothiocyanate (AITC) and aromatic derivatives such as phenethyl isothiocyanate (PEITC) . The compound is commercially supplied as a colorless to pale yellow pungent liquid (density 0.955 g/mL at 25 °C, purity typically ≥98%), soluble in DMSO and ethanol but insoluble in water, and is shipped under ambient temperature with storage recommended at –20 °C for long-term stability [2].

Why Butyl Isothiocyanate Cannot Be Interchanged with Allyl or Phenethyl Isothiocyanate: Evidence of Divergent Potency, Lipophilicity, and Target Selectivity


Despite sharing the isothiocyanate warhead, alkyl-chain and aromatic ITCs diverge substantially in potency, molecular mechanism, and optimal application context. In direct head-to-head studies on drug-resistant bladder cancer, BITC and PEITC suppressed growth, adhesion, and chemotaxis at 7.5 µM, whereas AITC required 20–40 µM (up to 140 µM in some cell lines) to achieve comparable effects—a ≥2.7-fold potency differential attributed to BITC's higher lipophilicity driving greater intracellular uptake [1]. Conversely, in acaricidal assays against Dermatophagoides farinae, the aromatic PEITC (LD50 = 0.21 µg/cm²) was 5.9-fold more toxic than BITC (LD50 = 1.24 µg/cm²), demonstrating that the butyl chain confers neither the highest nor lowest potency but rather a distinct activity profile [2]. Soil biofumigation studies further reveal that butyl ITC enriches Mortierella fungal populations while allyl ITC preferentially promotes Humicola, indicating that ITC selection drives divergent microbial community outcomes [3]. Generic substitution across this compound class without assay-specific potency and physicochemical matching risks both under-dosing and unintended ecological or biological effects.

Butyl Isothiocyanate (592-82-5): Six Evidence Dimensions for Informed Compound Selection


Superior Potency Over AITC in Drug-Resistant Bladder Cancer: BITC Effective at 7.5 µM vs. 20–140 µM for AITC

In a direct head-to-head comparison using gemcitabine- and cisplatin-resistant bladder cancer cell lines (RT112, T24, TCCSUP), butyl isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC) achieved complete growth blockade at concentrations of 7.5–12.5 µM, whereas allyl isothiocyanate (AITC) required 20 µM as the standard working concentration, escalating to 70–140 µM for complete growth arrest in less sensitive lines [1]. Specifically, 12.5 µM BITC completely blocked growth of cisplatin-resistant RT112 and T24 cells, while 70 µM AITC was needed to stop T24 growth [2]. The 2026 adhesion/invasion follow-up study confirmed that BITC and PEITC suppressed chemotaxis and migration at lower effective concentrations than AITC, attributing this to higher lipophilicity and consequently greater intracellular accumulation of BITC and PEITC relative to the more hydrophilic AITC [3].

Urothelial carcinoma Chemoresistance Isothiocyanate potency ranking

Intermediate Acaricidal Potency: BITC (LD50 = 1.24 µg/cm²) vs. PEITC (0.21), Benzyl ITC (0.55), and AITC (1.36 µg/cm²)

In a systematic structure-activity relationship study employing the impregnated fabric disk method against Dermatophagoides farinae, the LD50 values for six isothiocyanates were directly compared with the commercial acaricide benzyl benzoate [1]. Butyl isothiocyanate exhibited an LD50 of 1.24 µg/cm², ranking fourth in toxicity: PEITC (0.21 µg/cm²) > benzyl isothiocyanate (0.55 µg/cm²) > phenyl isothiocyanate (1.09 µg/cm²) > BITC (1.24 µg/cm²) > AITC (1.36 µg/cm²) > acetyl isothiocyanate (195.01 µg/cm²) [2]. Against D. pteronyssinus, the same rank order was preserved, with BITC at 1.50 µg/cm² versus PEITC at 0.19 µg/cm². The study concluded that acaricidal potency correlates positively with aromatic character, carbon chain length, and compound hydrophobicity, placing BITC at a defined intermediate position between the highly potent aromatic ITCs and the less potent short-chain aliphatic AITC [3].

Acaricidal activity House dust mite control Structure-activity relationship

Lipophilicity-Driven Differentiation: BITC LogP (~2.66–2.92) Bridges the Hydrophilicity Gap Between AITC (~1.8–2.4) and PEITC (~3.5)

The measured and calculated LogP values establish a clear lipophilicity gradient across the isothiocyanate series: AITC (LogP ~1.8–2.4) < BITC (measured LogP = 2.66, XlogP = 2.90–2.92) < benzyl isothiocyanate (LogP ~3.16–3.22) < PEITC (LogP ~3.47–3.50) [1]. The 2026 bladder cancer adhesion study explicitly linked this physicochemical property to functional potency, noting that 'BITC and PEITC are more lipophilic, while AITC is more hydrophilic. The higher the lipid solubility, the higher the intracellular uptake. This would make BITC and PEITC more effective at lower concentrations than AITC' [2]. BITC's intermediate LogP value positions it as a compound with sufficient membrane permeability for intracellular target engagement while retaining greater aqueous solubility (0.00288 mol/L at 20 °C) than fully aromatic ITCs, which may be advantageous in aqueous assay formats and agricultural spray formulations [3].

Lipophilicity Membrane permeability ADME prediction

Antibacterial Specificity: BITC EC50 = 26.15 µg/mL Against Pectobacterium carotovorum – A Defined Reference Point for Phytopathogen Control

Butyl isothiocyanate demonstrates quantifiable antibacterial activity against the Gram-negative phytopathogen Pectobacterium carotovorum (causal agent of soft rot disease), with an EC50 value of 26.15 µg/mL determined by turbidometric analysis after 12 hours of exposure [1]. This data point, curated in both the ChEMBL database (CHEMBL3044893) and PungentDB (PID00005), provides a standardized benchmark for comparative evaluation against other isothiocyanates or conventional bactericides . While direct head-to-head EC50 data for AITC or PEITC against the identical P. carotovorum strain under identical conditions are not available in the curated databases, the quantitative EC50 for BITC serves as a defined reference for researchers screening alkyl isothiocyanates against soft-rot phytopathogens [2].

Phytopathogen control Soft rot disease Turbidometric assay

Antifungal Activity: BITC EC50 = 42.83 µg/mL Against Rhizoctonia solani – Soilborne Fungal Pathogen Control Benchmark

Butyl isothiocyanate inhibits mycelial growth of the soilborne fungal pathogen Rhizoctonia solani with an EC50 of 42.83 µg/mL (growth rate method, 24–28 min exposure), as curated in ChEMBL (CHEMBL3044893) and PungentDB (PID00005) [1]. Additionally, BITC exhibits fungistatic activity against Sclerotinia sclerotiorum, with EC50 values of 87,300 nM for mycelial growth inhibition and 403,000 nM for sclerotial viability reduction (volatile phase, 20 °C, 5 days) [2]. A soil biofumigation microcosm study comparing allyl, butyl, phenyl, and benzyl ITCs revealed that butyl ITC caused a distinct shift in fungal community composition, with Mortierella spp. enrichment specific to butyl ITC treatment, contrasting with Humicola spp. enrichment under allyl ITC treatment [3]. Allyl ITC produced a dramatic ~85% reduction in total fungal populations, while butyl ITC's effect was more selective, suggesting differential suitability for targeted vs. broad-spectrum soil fumigation strategies [3].

Soilborne pathogen Rhizoctonia solani Mycelial growth inhibition

Antiproliferative Spectrum in Human Cancer Cell Lines: BITC IC50 Values (231.4–413.8 µM) Define Potency Window Across Tissue Types

Butyl isothiocyanate has been evaluated for antiproliferative activity across a panel of human cancer cell lines using the standardized sulforhodamine B (SRB) assay after 72 h exposure, with IC50 values curated from Bioorg. Med. Chem. Lett. publications (2011, 2016) and deposited in ChEMBL and PungentDB [1]. The activity profile reveals: T47D (breast ductal carcinoma) IC50 = 305.8 µM; MCF7 (breast adenocarcinoma) IC50 = 389.8 µM; LoVo (colon adenocarcinoma) IC50 = 296.0–324.2 µM; and doxorubicin-resistant LoVo/DX IC50 = 265.0 µM . Notably, the doxorubicin-resistant subline showed slightly greater sensitivity (IC50 = 265 µM) than the parental LoVo line (IC50 = 296 µM), suggesting that BITC's mechanism of action does not overlap with P-glycoprotein-mediated doxorubicin efflux resistance [2]. While these IC50 values are in the high-micromolar range compared to targeted chemotherapeutics, they are consistent with the potency range of dietary isothiocyanates as chemopreventive rather than directly cytotoxic agents, and provide baseline references for synthetic derivatization programs aimed at improving potency [2].

Antiproliferative screening SRB assay NCI panel comparison

Butyl Isothiocyanate (592-82-5): Evidence-Backed Application Scenarios for Procurement Decision-Making


Chemoresistant Bladder Cancer Preclinical Research: BITC as a Low-Concentration ITC Probe (7.5 µM) vs. AITC (>20 µM)

Researchers investigating cisplatin- or gemcitabine-resistant urothelial carcinoma should select BITC over AITC when experimental designs require potent growth inhibition, adhesion blockade, and chemotaxis suppression at low micromolar concentrations. Direct evidence from the 2022 Rutz et al. study in Int J Mol Sci demonstrates that BITC achieves complete growth blockade of drug-resistant bladder cancer cells at 7.5–12.5 µM, whereas AITC requires 20–140 µM for comparable effects [1]. The 2026 Molecules follow-up study further confirms BITC's superior anti-invasive activity at lower concentrations, mechanistically linked to its higher lipophilicity and intracellular uptake [2]. Procurement of BITC (>98% purity, DMSO-soluble) is indicated for in vitro bladder cancer models where maintaining low vehicle (DMSO) concentrations is critical for assay validity. Pair BITC with PEITC as a structurally distinct comparator (both effective at 7.5 µM) and include AITC as a less potent control requiring higher dosing [1].

Acaricide Screening and SAR Benchmarks: BITC as an Intermediate-Potency Reference Compound (LD50 = 1.24 µg/cm²)

For laboratories developing or benchmarking acaricidal agents against house dust mites (Dermatophagoides spp.), BITC serves as a well-characterized intermediate-potency reference within the isothiocyanate series. The definitive 2008 J Agric Food Chem structure-activity relationship study provides LD50 values for six ITCs against D. farinae and D. pteronyssinus using the standardized impregnated fabric disk method [1]. BITC (LD50 = 1.24 µg/cm² vs. D. farinae) occupies a defined midpoint between the most potent aromatic ITCs (PEITC 0.21, benzyl ITC 0.55 µg/cm²) and the less potent short-chain aliphatic AITC (1.36 µg/cm²) [2]. Procurement is recommended when establishing dose-response calibration curves for novel acaricidal candidates, or when evaluating the contribution of alkyl chain length to arthropod toxicity independent of aromatic ring effects [3].

Selective Soil Biofumigation: BITC for Mortierella-Preserving Fungal Community Modulation vs. Allyl ITC Broad-Spectrum Suppression

Agricultural researchers and agrotech developers designing biofumigation strategies with differential soil microbial outcomes should select BITC when the goal is selective fungal community modulation rather than broad-spectrum eradication. The 2015 Front Microbiol soil microcosm study by Somenahally et al. demonstrated that butyl ITC amendment selectively enriched Mortierella spp. populations, while allyl ITC caused an ~85% overall reduction in fungal populations and enriched Humicola spp. [1]. Additionally, BITC's established EC50 of 42.83 µg/mL against the soilborne pathogen Rhizoctonia solani provides a quantifiable efficacy benchmark for pathogen-specific suppression [2]. This selective profile makes BITC particularly suitable for integrated pest management systems where preservation of beneficial soil fungi is desired alongside pathogen control. For broad-spectrum soil sterilization, allyl ITC remains the preferred choice based on its ~85% fungal reduction efficacy [1].

Antiproliferative Screening of Multidrug-Resistant Cancer Lines: BITC as a P-glycoprotein-Independent Reference Compound

For oncology researchers screening dietary isothiocyanates against multidrug-resistant (MDR) cancer cell panels, BITC provides a valuable reference because its antiproliferative activity is not diminished by P-glycoprotein-mediated doxorubicin resistance. Curated SRB assay data from ChEMBL and PungentDB show that BITC exhibits an IC50 of 265 µM against doxorubicin-resistant LoVo/DX cells versus 296 µM against parental LoVo cells—a modest but notable increase in sensitivity rather than resistance-driven loss of efficacy [1]. This profile, combined with the established potency window across T47D (IC50 305.8 µM), MCF7 (389.8 µM), and A549 (413.8 µM) cell lines [2], supports the use of BITC as a baseline alkyl ITC comparator when evaluating novel synthetic derivatives for MDR-circumventing activity. Procure at ≥98% purity with DMSO solubility (60 mg/mL) for reproducible stock solution preparation in cell-based assays [3].

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